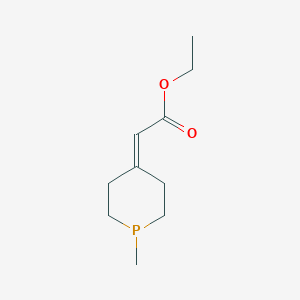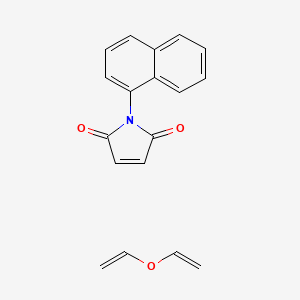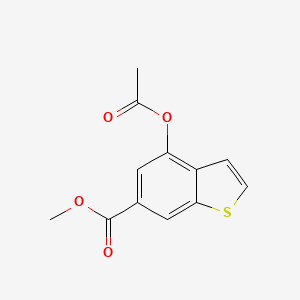
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside is a complex organic compound that belongs to the class of glycosyl glycosides. It is formed by the combination of hexopyranoside and hex-2-ulofuranose units, joined by an acetal oxygen bridge from the hemiacetal of hexopyranoside to the hemiketal of hex-2-ulofuranose
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside typically involves the protection of hydroxyl groups, glycosylation, and deprotection steps. The starting materials are often hexopyranoside and hex-2-ulofuranose derivatives. The reaction conditions usually include the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at specific hydroxyl sites. Glycosylation is achieved using glycosyl donors and acceptors in the presence of catalysts like Lewis acids or bases .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., Lewis acids). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside has several scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It serves as a substrate for enzymatic studies involving glycosidases and glycosyltransferases.
Mecanismo De Acción
The mechanism of action of 4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may act as an inhibitor or activator of glycosidases, affecting carbohydrate metabolism pathways .
Comparación Con Compuestos Similares
Similar Compounds
Hex-2-ulofuranosyl hexopyranoside: A disaccharide formed by hexopyranoside and hex-2-ulofuranose units, similar in structure but lacking the tetradecanoyl groups.
4,6-Di-O-hexadecanoylhex-2-ulofuranosyl hexopyranoside: Another similar compound with hexadecanoyl groups instead of tetradecanoyl groups.
Uniqueness
4,6-Di-O-tetradecanoylhex-2-ulofuranosyl hexopyranoside is unique due to the presence of tetradecanoyl groups, which impart distinct physicochemical properties and potential biological activities. These modifications can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
30701-38-3 |
|---|---|
Fórmula molecular |
C40H74O13 |
Peso molecular |
763.0 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-tetradecanoyloxy-5-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C40H74O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(43)49-28-31-37(51-33(44)26-24-22-20-18-16-14-12-10-8-6-4-2)38(48)40(29-42,52-31)53-39-36(47)35(46)34(45)30(27-41)50-39/h30-31,34-39,41-42,45-48H,3-29H2,1-2H3/t30-,31+,34-,35+,36-,37+,38-,39-,40-/m0/s1 |
Clave InChI |
JSHQYXYWOLDSFR-QEOXVVEKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


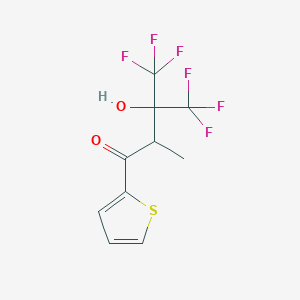


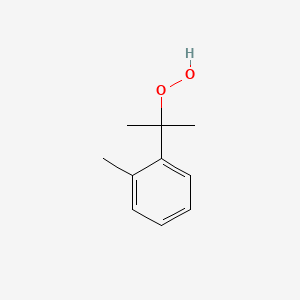


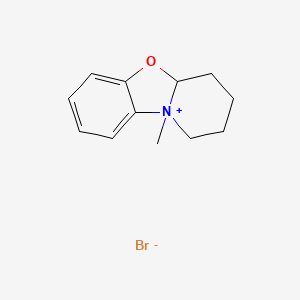
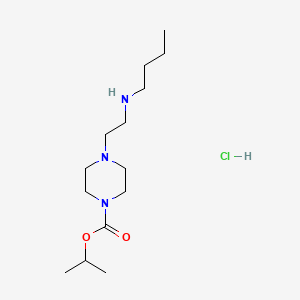
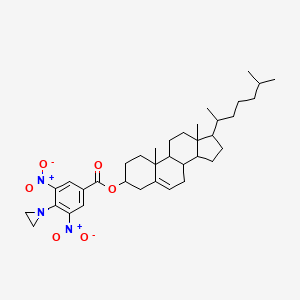
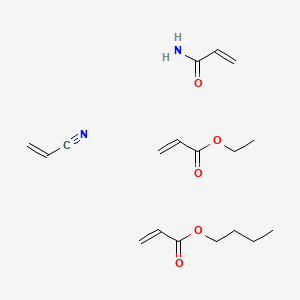
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
